molecular formula C50H67N7O8 B8065842 L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-

L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-

Cat. No.: B8065842
M. Wt: 894.1 g/mol
InChI Key: VBFBTPLDCCWPOV-CTWGVMPISA-N
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Description

The compound “L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-” is a structurally complex bis-prolinamide derivative. Its core features include:

  • Chiral centers: The (2S,5S)-configured pyrrolidine ring ensures stereochemical specificity.
  • Substituents: A tert-butylphenyl group at the pyrrolidine nitrogen enhances steric bulk and hydrophobicity.
  • Functional groups: Two N-(methoxycarbonyl)-L-valyl moieties linked via phenylene spacers contribute to its peptidomimetic character.

This compound is likely designed for applications in asymmetric catalysis or as a chiral intermediate in pharmaceuticals, given the prominence of L-prolinamide derivatives in enantioselective synthesis .

Properties

IUPAC Name

methyl N-[(2S)-1-[(2R)-2-[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[(2R)-2-carbamoyl-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]phenyl]pyrrolidin-2-yl]phenyl]-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H67N7O8/c1-30(2)40(53-46(62)64-8)42(58)55-28-10-26-49(55,44(51)60)35-16-12-32(13-17-35)38-24-25-39(57(38)37-22-20-34(21-23-37)48(5,6)7)33-14-18-36(19-15-33)50(45(52)61)27-11-29-56(50)43(59)41(31(3)4)54-47(63)65-9/h12-23,30-31,38-41H,10-11,24-29H2,1-9H3,(H2,51,60)(H2,52,61)(H,53,62)(H,54,63)/t38-,39-,40-,41-,49+,50+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFBTPLDCCWPOV-CTWGVMPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1(C2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C6(CCCN6C(=O)C(C(C)C)NC(=O)OC)C(=O)N)C(=O)N)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@]1(C2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)[C@]6(CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)C(=O)N)C(=O)N)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H67N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A high-yielding route involves the hydrolysis of 1-acetyl-2-pyrrolidinecarboxamide under acidic conditions. The process leverages L-proline’s stereochemistry to retain configuration.

Reaction Conditions :

  • Substrate : 44.41 g 1-acetyl-2-pyrrolidinecarboxamide

  • Reagent : 160 mL 2N HCl

  • Temperature : 103°C (reflux)

  • Duration : 2 hours

  • Workup : Concentration, pH adjustment to 8, crystallization

Outcomes :

ParameterValue
Yield95.3%
Purity (HPLC)99.1%
D-isomer impurity0.11%

This method’s efficiency stems from the use of inexpensive HCl and minimal byproduct formation. The micro-reflux state ensures complete deacetylation without racemization.

Synthesis via N-Carboxy Anhydride Intermediate

Intermediate Formation

A Chinese patent (CN102432616A) details the synthesis of L-prolinamide through L-proline-N-carboxy anhydride (NCA) . This route avoids hazardous phosgene by using TRIPHOSGENE.

Key Steps :

  • Activation :

    • L-proline reacts with TRIPHOSGENE in THF at 30–40°C to form L-prolyl chloride .

    • Stoichiometry : 0.34–0.4 eq TRIPHOSGENE per L-proline.

  • Cyclization :

    • Addition of triethylamine at 0°C generates NCA (yield: 78.5%).

  • Aminolysis :

    • NCA treated with 25% NH₃ solution yields L-prolinamide.

Optimization :

  • Solvent : THF or dichloromethane minimizes side reactions.

  • Recrystallization : Ethyl acetate increases purity to 99.3%.

Convergent Synthesis of Ombitasvir Core Structure

Coupling Strategy

Ombitasvir’s bis-pyrrolidine scaffold is assembled via sequential couplings. The process involves:

  • Pyrrolidine Diyl Intermediate :

    • (2S,5S)-1-(4-tert-butylphenyl)pyrrolidine is functionalized with aryl groups via Buchwald–Hartwig amination.

  • L-Valyl-L-Prolinamide Installation :

    • Methoxycarbonyl-L-valine is activated as a mixed anhydride and coupled to the pyrrolidine amine.

  • Global Deprotection :

    • Acidic cleavage of tert-butyl groups yields the final product.

Challenges :

  • Stereocontrol : Chiral HPLC ensures >99% enantiomeric excess.

  • Solubility : Hot melt extrusion with polymers enhances bioavailability.

Comparative Analysis of Methods

MethodYieldPurityScalabilityKey Advantage
Acid Hydrolysis95.3%99.1%HighLow-cost reagents
NCA Route78.5%99.3%ModerateAvoids phosgene
Convergent60–70%98%LowModular for analogs

Industrial-Scale Considerations

Purification Techniques

  • Crystallization : Ethyl acetate/hexane mixtures remove residual isomers.

  • Chromatography : Reverse-phase HPLC resolves diastereomers (ΔRt = 1.2 min) .

Chemical Reactions Analysis

Types of Reactions: Methyl N-[(2S)-1-[(2R)-2-[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[(2R)-2-carbamoyl-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]phenyl]pyrrolidin-2-yl]phenyl]-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

L-Prolinamide is utilized as an intermediate in the synthesis of bioactive molecules and chiral drugs. Its unique structural properties make it a valuable building block in pharmaceutical chemistry.

  • Chiral Drug Development : The compound is instrumental in the synthesis of chiral pharmaceuticals, which are crucial for developing drugs with specific biological activities. Its ability to facilitate asymmetric synthesis allows for the production of enantiomerically pure compounds essential in drug formulation .
  • Enzyme-Catalyzed Reactions : Enzyme-catalyzed methods using immobilized lipases have been explored for synthesizing L-prolinamide. These methods yield high concentrations of the compound with excellent optical purity while minimizing waste and racemization.

Catalytic Applications

L-Prolinamide serves as an effective catalyst in various organic reactions due to its ability to form enamine intermediates.

  • Aldol Reactions : The compound has been successfully employed as a catalyst in aldol condensation reactions. The mechanism involves the formation of an enamine intermediate that facilitates nucleophilic attacks on carbonyl compounds. This reaction pathway is characterized by high stereoselectivity and yields .
  • Organocatalysis : L-Prolinamide is a prominent player in organocatalytic reactions. It has been used to synthesize secondary alpha-hydroxyphosphonates with high enantioselectivity (up to >99% ee), showcasing its effectiveness as a catalyst in asymmetric synthesis .

Material Science Applications

The compound's unique properties extend to material science, particularly in the development of novel polymers and nanomaterials.

  • Polymer Synthesis : A non-chromatographic method for synthesizing acrylic polymer beads containing proline and proline amides has been developed. This method allows for large-scale production and has applications in creating solid-supported organocatalysts .
  • Nanomaterials : Research has demonstrated the successful synthesis of chirally functionalized hollow nanospheres using L-prolinamide. These nanomaterials exhibit distinct surface properties and have potential applications in drug delivery systems and catalysis .

Case Study 1: Synthesis of Chiral Drugs

In a study published in Organic Letters, researchers utilized L-prolinamide to synthesize a series of chiral compounds with therapeutic potential. The methodology involved using L-prolinamide as a catalyst in asymmetric reactions, resulting in high yields and enantiomeric excesses .

Case Study 2: Organocatalytic Reactions

A comprehensive investigation into the use of L-prolinamide as an organocatalyst revealed its effectiveness in cross-aldol reactions involving ketones and aromatic aldehydes. The results indicated that the catalyst provided products with high stereoselectivities (up to 99:1 dr) and excellent yields .

Mechanism of Action

The mechanism of action of L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison
Compound Name / Feature Core Structure Key Substituents Molecular Complexity
Target Compound Bis-prolinamide with pyrrolidine tert-Butylphenyl, N-(methoxycarbonyl)-L-valyl, phenylene linkers High
L-Prolinamide Single proline amide None beyond primary amide group Low
3-Chloro-N-phenyl-phthalimide Phthalimide core Chlorine, phenyl group Moderate
N-Benzyl-4-methoxycarbonyl piperidine propionamide Piperidine-carboxylate Benzyl, methoxycarbonyl, propionamide Moderate

Key Observations :

  • The target compound’s bis-prolinamide architecture and valyl-methoxycarbonyl groups distinguish it from simpler amides like L-prolinamide.
  • Compared to 3-chloro-N-phenyl-phthalimide, the target compound lacks an anhydride-forming backbone but shares steric hindrance from aromatic substituents .

Key Observations :

  • Enzymatic synthesis of L-prolinamide achieves superior atom economy (86.4%) and minimal waste compared to traditional chemical routes, which generate hazardous byproducts .
  • The target compound’s synthesis may require coupling reagents (e.g., carbodiimides) that lower atom economy, though enzymatic strategies could mitigate this if applicable .
Functional and Application-Based Comparison
Compound Primary Application Advantages Limitations
Target Compound Chiral catalyst or drug intermediate High stereochemical control, peptidomimetic Synthetic complexity, cost
L-Prolinamide Drug intermediate (e.g., antihypertensives) Scalable biocatalytic production, high ee Limited structural diversity
N-Benzyl-4-methoxycarbonyl piperidine propionamide Opioid analog synthesis Modular synthesis, high yield Requires hazardous reagents (e.g., anhydrides)

Key Observations :

  • The target compound’s structural complexity enables tailored interactions in catalysis or drug binding but complicates synthesis.
  • Simpler prolinamide derivatives like L-prolinamide prioritize scalability and green chemistry, aligning with industrial needs .
Stability and Scalability
  • Target Compound : Stability likely depends on the tert-butylphenyl group’s steric protection and methoxycarbonyl hydrophobicity. Scalability hinges on efficient coupling steps and catalyst reuse .
  • L-Prolinamide : Immobilized CalB enzyme variants enable >10 reaction cycles without activity loss, supporting large-scale production .
  • 3-Chloro-N-phenyl-phthalimide : Requires palladium catalysts and hazardous solvents (dioxane), limiting eco-friendliness .

Biological Activity

L-Prolinamide, a complex compound with the IUPAC name L-Prolinamide, 2,2'-[[(2S,5S)-1-[4-(1,1-dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl- , has garnered attention in recent years for its biological activities and potential applications in various fields. This article delves into its biological activity, synthesizing existing research findings and data.

  • Molecular Formula : C₅₀H₆₇N₇O₈
  • Molecular Weight : 894.1091 g/mol
  • CAS Number : 1258226-87-7
  • Solubility : Soluble in water and ethanol
  • Density : 1.106 g/cm³
  • Melting Point : 95-97 °C

Energy Metabolism

L-Proline plays a crucial role in cellular energy metabolism. It can be oxidized to produce ATP through a series of enzymatic reactions involving proline dehydrogenase (PRODH) and pyrroline-5-carboxylate dehydrogenase (P5CDH) . This metabolic pathway is significant across various cell types, including human cancer cells and protozoan parasites such as Trypanosoma brucei and Trypanosoma cruzi, which utilize proline for ATP biosynthesis and cellular invasion .

Role in Stem Cell Differentiation

Recent studies have highlighted L-Proline's role in regulating pluripotency and differentiation in embryonic stem cells (ESCs). The presence of L-Proline in the culture medium has been shown to alter colony morphology and gene expression patterns indicative of differentiation towards ectodermal lineages. This effect is mediated through the activation of the mTOR signaling pathway .

Antioxidant and Anti-inflammatory Activities

Research has demonstrated that derivatives of proline exhibit notable antioxidant properties. For instance, compounds synthesized using L-Proline as a catalyst have shown potent antioxidant activity with IC50 values significantly lower than standard antioxidants like BHA . Additionally, these compounds demonstrated anti-inflammatory effects through lipoxygenase inhibition .

Case Study 1: Proline Derivatives in Cancer Research

A study explored the synthesis of phthalimide derivatives from L-Proline. These derivatives were evaluated for their antioxidant and anti-inflammatory properties. Compounds derived from this synthesis exhibited IC50 values for antioxidant activity ranging from 25.0 to 27.3 μM, demonstrating their potential as therapeutic agents against oxidative stress-related diseases .

Case Study 2: Proline's Impact on Stem Cells

In another study focusing on ESCs, it was found that L-Proline supplementation led to significant changes in cell proliferation and differentiation kinetics. The study established that L-Proline is essential for maintaining stem cell properties while also promoting differentiation under specific conditions .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Energy MetabolismATP production via oxidation
Stem Cell DifferentiationInduces differentiation towards ectodermal lineage
Antioxidant ActivityIC50 values 25.0 - 27.3 μM
Anti-inflammatoryLipoxygenase inhibition with IC50 values < 22.60 μM

Q & A

Q. Resolution Strategy :

  • Standardize reaction monitoring using validated RP-HPLC .
  • Optimize enzyme engineering for sterically hindered substrates .

Advanced: How can the antifungal activity of L-prolinamide derivatives be systematically evaluated in plant pathogen models?

Methodological Answer:
In Vitro Bioactivity Assessment :

Metabolite Extraction : Isolate L-prolinamide derivatives from Pseudomonas fluorescens using ethyl acetate .

Antifungal Assay :

  • Pathogen: Pythium aphanidermatum (MTCC 10247).
  • Metrics: Mycelial growth inhibition (60% at 5 cm), spore denaturation via microscopy .

Docking Studies :

  • Target: 3GNU cell wall protein of Pythium.
  • Software: AutoDock/Vina for binding affinity analysis .

Validation : Compare inhibition zones (>12 mm) with controls and confirm fungicidal activity via re-culturing assays .

Advanced: What analytical innovations address the low UV absorption of underivatized L-prolinamide enantiomers?

Methodological Answer:
Derivatization-Free Alternatives :

Circular Dichroism (CD) Spectroscopy : Detects enantiomers via differential absorption of polarized light.

Chiral Stationary Phases (CSPs) : Use columns like Chiralpak IC for direct separation without derivatization, though sensitivity remains lower than HPLC .

Mass Spectrometry (MS) : Coupled with HPLC (LC-MS) to bypass UV dependency, enabling trace-level detection .

Trade-offs : While CSPs avoid derivatization, RP-HPLC with Marfey’s reagent offers superior resolution (R = 5.8) for regulatory-grade analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.